molecular formula C21H25N5O4 B2628871 Ethyl 2-[1-methyl-10-(4-methylphenyl)-2,4-dioxo-6,7,8,9-tetrahydropurino[7,8-a][1,3]diazepin-3-yl]acetate CAS No. 842954-93-2

Ethyl 2-[1-methyl-10-(4-methylphenyl)-2,4-dioxo-6,7,8,9-tetrahydropurino[7,8-a][1,3]diazepin-3-yl]acetate

Cat. No. B2628871
M. Wt: 411.462
InChI Key: XIXULQCZEQCDPZ-UHFFFAOYSA-N
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Description

Typically, a description of a chemical compound includes its molecular formula, structure, and other identifiers like CAS number or IUPAC name. It may also include the compound’s role or use in industry or research.



Synthesis Analysis

This involves detailing the methods and reactions used to synthesize the compound. It can include the starting materials, reagents, reaction conditions, and the overall yield.



Molecular Structure Analysis

This involves determining the spatial arrangement of atoms in a molecule and the chemical bonds that hold the atoms together. Techniques used can include X-ray crystallography, NMR spectroscopy, and mass spectrometry.



Chemical Reactions Analysis

This involves studying how the compound reacts with other substances. It can include details about its reactivity, what types of reactions it undergoes, and the products of these reactions.



Physical And Chemical Properties Analysis

This involves determining properties like melting point, boiling point, solubility, density, and refractive index. Chemical properties might include acidity or basicity, stability, and reactivity with other compounds.


Scientific Research Applications

Synthesis and Chemical Properties

Synthetic Methodologies

Research into diazepine derivatives has led to the development of various synthetic methodologies. For instance, novel synthetic routes have been established for creating 1,4-diazepines, which serve as important scaffolds in medicinal chemistry due to their potential biological activities. Such methodologies often involve the condensation of diamines with keto esters or nitriles, showcasing the versatility and reactivity of these compounds in chemical synthesis (Shaabani et al., 2009).

Chemical Characterization

The chemical properties and structural characterization of diazepines and their derivatives have been extensively studied using techniques like NMR, IR spectroscopy, and X-ray crystallography. These studies provide valuable insights into the molecular architecture and reactivity of diazepine compounds, which are crucial for their applications in drug design and development (Ahumada et al., 2016).

Potential Biological Activities

Anticancer Properties

Some diazepine derivatives have been evaluated for their antiproliferative activity against various cancer cell lines, highlighting their potential as therapeutic agents in oncology. The structural diversity of diazepines allows for the modulation of their biological activity, making them promising candidates for anticancer drug development (Raboisson et al., 2005).

Neurological Applications

Diazepines have also shown promise in the treatment of neurological disorders. Their ability to interact with central nervous system receptors can lead to sedative, anxiolytic, and anticonvulsant effects. This positions diazepines as potential therapeutic agents for the treatment of anxiety, epilepsy, and other neuropsychiatric conditions (Savelli et al., 1987).

Corrosion Inhibition

Beyond biomedical applications, some diazepine derivatives have been investigated for their potential as corrosion inhibitors for metals. Their molecular structure can afford strong adsorption onto metal surfaces, providing protection against corrosion in industrial applications (Zarrouk et al., 2014).

Safety And Hazards

This includes information about the compound’s toxicity, flammability, environmental impact, and precautions for handling and storage.


Future Directions

This could involve potential applications of the compound, areas for further research, or new methods of synthesis.


properties

IUPAC Name

ethyl 2-[1-methyl-10-(4-methylphenyl)-2,4-dioxo-6,7,8,9-tetrahydropurino[7,8-a][1,3]diazepin-3-yl]acetate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H25N5O4/c1-4-30-16(27)13-26-19(28)17-18(23(3)21(26)29)22-20-24(11-5-6-12-25(17)20)15-9-7-14(2)8-10-15/h7-10H,4-6,11-13H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XIXULQCZEQCDPZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)CN1C(=O)C2=C(N=C3N2CCCCN3C4=CC=C(C=C4)C)N(C1=O)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H25N5O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

411.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Ethyl 2-[1-methyl-10-(4-methylphenyl)-2,4-dioxo-6,7,8,9-tetrahydropurino[7,8-a][1,3]diazepin-3-yl]acetate

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